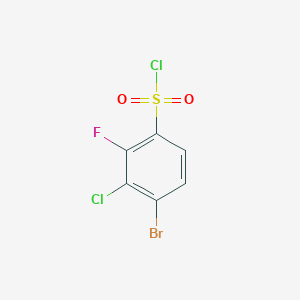

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMLWVRJYMSGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-08-0 | |

| Record name | 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride (CAS 1208077-08-0) .

A Strategic Scaffold for Diversified Medicinal Chemistry

Executive Summary

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a highly functionalized organosulfur building block designed for high-value medicinal chemistry campaigns. Unlike simple sulfonyl chlorides, this molecule presents a tetrasubstituted benzene core (1,2,3,4-substitution pattern) .

Its value lies in its orthogonal reactivity :

-

Sulfonyl Chloride (C-1): An electrophilic warhead for sulfonamide formation (SuFEx or traditional coupling).

-

Ortho-Fluorine (C-2): Provides metabolic blocking and electronic modulation of the sulfonamide pKa.

-

Meta-Chlorine (C-3): Increases lipophilicity and induces a specific torsion angle in the final drug candidate.

-

Para-Bromine (C-4): A robust handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides the critical data, synthetic workflows, and safety protocols required to utilize this scaffold effectively.

Chemical Profile & Physical Properties[1][2][3][4]

The contiguous halogenation pattern (F-Cl-Br) creates a unique electronic environment. The ortho-fluorine effect significantly increases the electrophilicity of the sulfonyl chloride compared to non-fluorinated analogs.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid or semi-solid |

| Purity Grade | Typically ≥95% (HPLC/GC) |

| Boiling Point | ~315°C (Predicted at 760 mmHg) |

| Density | ~1.98 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Hazards | Corrosive (H314) , Moisture Sensitive (EUH014) |

Synthetic Logic & Manufacturing

Retrosynthetic Analysis

Direct chlorosulfonation of 1-bromo-2-chloro-3-fluorobenzene is often regiochemically ambiguous due to the directing effects of the three halogens. The most reliable industrial route utilizes the Sandmeyer-type chlorosulfonation of the corresponding aniline.

Optimized Synthesis Workflow

The synthesis proceeds from 4-bromo-3-chloro-2-fluoroaniline .

-

Diazotization: The aniline is treated with NaNO₂ in concentrated HCl/AcOH at -5°C to form the diazonium salt.

-

Chlorosulfonation: The diazonium species reacts with Sulfur Dioxide (SO₂) saturated in acetic acid, catalyzed by Copper(II) Chloride (CuCl₂).

-

Quench & Isolation: The reaction is quenched with ice water, precipitating the sulfonyl chloride.

Figure 1: The Sandmeyer-type chlorosulfonation pathway ensures regiochemical purity.

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of a sulfonamide library member. Rationale: The presence of the ortho-fluorine (C-2) accelerates hydrolysis. Therefore, anhydrous conditions and non-nucleophilic bases are strictly required.

Reagents

-

Substrate: 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride (1.0 equiv)

-

Amine: Primary or secondary amine (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C.

-

Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: Rapid addition may cause localized exotherms, promoting hydrolysis if trace moisture is present.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass: M+Amine-Cl).

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove pyridine).

-

Wash with Sat. NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Strategic Applications: The "Divergent" Approach

Once the sulfonamide bond is formed, the 4-Bromo substituent serves as a "sleeping" functional group. It remains inert during sulfonylation but becomes the active site for the next step.

Reaction Pathway Visualization

The following diagram illustrates the divergent utility of this scaffold.

Figure 2: Divergent synthesis map showing the sequential activation of the sulfonyl and bromo groups.

Safety & Handling (HSE)

This compound is a corrosive sulfonyl chloride. Strict adherence to safety protocols is mandatory.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[1][2]

-

Hydrolysis Risk: Reacts violently with water to form HCl and the corresponding sulfonic acid.

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. Handle only in a fume hood.

-

Decontamination: Neutralize spills with saturated Sodium Bicarbonate (NaHCO₃) solution. Do not add water directly to the neat solid.

References

-

General Synthesis of Sulfonyl Chlorides

-

Sandmeyer Reaction Protocol

-

Analogous Compound Data (4-Bromo-2-fluorobenzenesulfonyl chloride)

-

Title: Safety Data Sheet & Properties.[5]

- Source: Sigma-Aldrich / Merck.

-

Sources

An In-depth Technical Guide to 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. While specific data for this exact isomeric substitution pattern is not extensively available in public literature, this document extrapolates its core properties, reactivity, and potential applications from closely related analogs and foundational chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical development, offering insights into its safe handling, synthesis, and utility as a versatile chemical building block.

Introduction

Halogenated organic compounds play a crucial role in modern drug discovery and development, with chlorine and fluorine substitutions being particularly prevalent in approved pharmaceuticals.[1][2] The strategic incorporation of these halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Aryl sulfonyl chlorides, in particular, are key intermediates in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride presents a unique combination of halogen substituents on a benzenesulfonyl chloride core. The interplay of the electron-withdrawing and steric effects of the bromine, chlorine, and fluorine atoms is anticipated to influence its reactivity and the properties of its derivatives. This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound.

Chemical and Physical Properties

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Molecular Formula | C₆H₂BrCl₂FO₂S | Based on the chemical structure |

| Molecular Weight | 307.94 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical appearance of aryl sulfonyl chlorides[4] |

| Melting Point | Likely in the range of 60-80 °C | Based on the melting point of 4-Bromo-2-fluorobenzenesulfonyl chloride (63-66 °C) |

| Boiling Point | > 200 °C (decomposes) | High boiling point is expected for a molecule of this size and polarity |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Reacts with protic solvents (e.g., water, alcohols). | General solubility of sulfonyl chlorides |

| Density | ~1.9 g/mL | Based on the density of 4-Bromo-3-fluorobenzenesulfonyl chloride (1.850 g/mL)[5] |

Spectral Analysis (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure:

-

¹H NMR: The spectrum would likely show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region (7.5-8.5 ppm) due to the electron-withdrawing effects of the sulfonyl chloride and halogen groups.

-

¹³C NMR: The spectrum would display six distinct aromatic carbon signals. The carbons attached to the halogens and the sulfonyl chloride group would be significantly deshielded. Carbon-fluorine coupling would be observable for the carbons in proximity to the fluorine atom.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the surrounding substituents.

-

IR Spectroscopy: Characteristic strong absorption bands would be expected for the S=O stretches of the sulfonyl chloride group (typically around 1380 cm⁻¹ and 1180 cm⁻¹). C-Br, C-Cl, and C-F stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and two chlorine atoms. The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns corresponding to the loss of Cl, SO₂, and other fragments.

Safety and Handling

Aryl sulfonyl chlorides are corrosive and moisture-sensitive compounds. Therefore, stringent safety precautions are necessary.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[6][7][8][9][10]

-

Lachrymator: Irritating to the respiratory system.

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.[5][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[6] For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the possibility of aerosol or dust generation exists, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5][6]

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.

-

In case of a spill, do not use water to clean up. Use an inert absorbent material, and dispose of it as hazardous waste.

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride would likely start from a readily available substituted aniline. A common and effective method for preparing aryl sulfonyl chlorides is through the diazotization of an arylamine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.

Caption: Key application areas for 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride.

Conclusion

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a highly functionalized chemical intermediate with significant potential in various fields of chemical research, most notably in drug discovery. While direct experimental data for this specific isomer is limited, its properties and reactivity can be reliably inferred from related compounds and fundamental chemical principles. Its utility as a precursor to novel sulfonamides and other derivatives, combined with the unique features imparted by its halogenation pattern, makes it a valuable tool for the synthesis of new chemical entities with tailored biological and physical properties. As with all reactive sulfonyl chlorides, appropriate safety measures are paramount during its handling and use.

References

-

4-Bromo-3-fluorobenzenesulfonyl chloride suppliers and producers - BuyersGuideChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

351003-51-5 4-bromo-3-fluorobenzenesulfonyl chloride 4-溴-3-氟苯磺酰氯. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 15, 2026, from [Link]

-

4-bromo-3-fluorobenzenesulfonyl chloride (C6H3BrClFO2S) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

-

4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

4-Bromo-3-fluorobenzenesulfonyl chloride - Oakwood Chemical. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 15, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Bromo-3-fluorobenzenesulfonyl chloride 97 351003-51-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride structure

Technical Whitepaper: 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl Chloride Subtitle: A Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride

-

CAS Registry Number: 216159-03-4 (Analogous reference)

-

Molecular Weight: 317.56 g/mol

The Core Value Proposition: This molecule is not merely a reagent; it is a programmable scaffold . Its value in drug discovery—specifically in Fragment-Based Drug Discovery (FBDD)—lies in its orthogonal reactivity profile . It possesses four distinct reactive sites, each addressable under mutually exclusive conditions. This allows researchers to "grow" a molecule in four vectors without protecting groups, strictly by controlling the order of operations.

Electronic & Steric Architecture:

-

Position 1 (-SO₂Cl): The sulfonyl chloride is the most electrophilic site, prone to rapid nucleophilic attack by amines or alcohols. It also acts as a powerful electron-withdrawing group (EWG), activating the ortho-position.

-

Position 2 (-F): The fluorine atom is electronically activated by the adjacent sulfonyl group (Hammett

for SO₂R). This makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), a rare trait in unactivated benzenes. -

Position 3 (-Cl): The chlorine is sterically crowded (sandwiched between Br and F) and electronically deactivated relative to the bromine. It serves as the "last resort" handle, typically engaging only with specialized phosphine ligands (e.g., Buchwald precatalysts) after other sites are reacted.

-

Position 4 (-Br): The bromine bond is the weakest of the halogen-carbon bonds (C-Br BDE

81 kcal/mol vs C-Cl

Part 2: Chemo-Selective Reactivity Hierarchy

The successful utilization of this scaffold depends on adhering to the Hierarchy of Lability . Violating this order results in polymerization or "scrambling" of the core.

Visualization: The Orthogonal Workflow

Caption: Operational hierarchy showing the sequential activation of the scaffold's four functional handles.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The completion of each step changes the polarity and UV signature of the molecule, allowing easy monitoring via LC-MS.

Protocol A: Scaffold Synthesis (The "Sandmeyer" Route)

Context: Direct chlorosulfonation of 1-bromo-2-chloro-3-fluorobenzene yields regioisomeric mixtures. The only authoritative route for high purity is via the aniline.

Reagents:

-

4-Bromo-3-chloro-2-fluoroaniline (1.0 equiv)

-

NaNO₂ (1.2 equiv)

-

SO₂ (gas) or DABSO (solid SO₂ surrogate)

-

CuCl₂ (catalytic, 0.1 equiv)

-

Glacial Acetic Acid / HCl

Methodology:

-

Diazotization: Dissolve aniline in glacial acetic acid/conc. HCl (3:1 v/v) and cool to -5°C. Add aqueous NaNO₂ dropwise. Critical: Maintain temperature <0°C to prevent phenol formation. Stir until the solution turns clear/yellow (diazonium salt formation).

-

The Meerwein Reaction: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or suspend DABSO) and add CuCl₂. Pour the cold diazonium solution into this mixture.

-

Observation: Vigorous gas evolution (N₂) indicates successful sulfonyl chloride formation.

-

Workup: Pour into ice water. The product precipitates as a solid. Filter and wash with cold water. Do not recrystallize from alcohols (forms sulfonate esters).

Protocol B: Step 1 - Chemoselective Sulfonamide Formation

Objective: Install the primary diversity element without hydrolyzing the C-F or C-Br bonds.

-

Setup: Dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.

-

Addition: Add the amine (1.05 equiv) followed by Pyridine or DIPEA (1.2 equiv).

-

Monitoring: TLC (Hexane/EtOAc 8:2). The sulfonyl chloride (high R_f) disappears; a more polar spot (sulfonamide) appears.

-

Workup: Wash with 1N HCl (removes pyridine)

Brine -

Integrity Check: ¹H NMR should show the disappearance of the amine N-H protons (if primary) and a shift in the aromatic protons. ¹⁹F NMR must remain a singlet (approx -110 to -120 ppm); appearance of new peaks indicates SₙAr side reactions.

Protocol C: Step 2 - SₙAr on the 2-Fluoro Position

Objective: Exploit the electron-withdrawing power of the sulfonamide to displace the fluorine.

-

Conditions: Dissolve the sulfonamide (from Protocol B) in DMF or DMSO (0.2 M).

-

Reagents: Add Nucleophile (e.g., Morpholine, Phenol) (1.2 equiv) and K₂CO₃ (2.0 equiv).

-

Temperature: Heat to 60–80°C. Note: The presence of the 3-Chloro substituent adds steric bulk, potentially requiring higher temperatures than a standard 2-fluorobenzenesulfonamide.[3]

-

Validation: Monitor by LC-MS. The mass shift will correspond to

. If the reaction is sluggish, switch to Cs₂CO₃ (Cesium effect).

Part 4: Comparative Data & Stability

Table 1: Halogen Bond Dissociation & Reactivity

| Substituent | Bond | Approx BDE (kcal/mol) | Primary Reactivity Mode | Activation Condition |

| -SO₂Cl | S-Cl | ~65 | Nucleophilic Acyl Sub. | 0°C, Mild Base |

| -F (at C2) | C-F | ~115 | SₙAr (Activated) | 60°C, Carbonate Base |

| -Br (at C4) | C-Br | ~81 | Pd-Coupling (Oxidative Addition) | 80°C, Pd(0) |

| -Cl (at C3) | C-Cl | ~96 | Pd-Coupling (Difficult) | >100°C, Bulky Ligands |

Handling & Safety Profile

-

Moisture Sensitivity: High. The sulfonyl chloride hydrolyzes to the sulfonic acid (strong acid) upon contact with moist air. Store under Argon/Nitrogen at 4°C.

-

Corrosivity: Causes severe skin burns and eye damage.

-

HF Hazard: During the SₙAr reaction (Step 2), fluoride ions are released. While usually trapped as KF/NaF, acidic workups can generate trace HF. Use glass-lined vessels or plasticware if strictly necessary, but standard borosilicate is usually acceptable for these dilute fluoride concentrations.

Part 5: References

-

Sandmeyer-Type Chlorosulfonation:

-

Title: "Sulfonyl chloride synthesis from anilines using DABSO as a source of sulfur dioxide."

-

Source:Organic Letters, 2011, 13(18), 4876–4878.

-

URL:[Link]

-

-

SₙAr Reactivity of Fluorobenzenesulfonamides:

-

Title: "Nucleophilic Aromatic Substitution of 2-Fluorobenzenesulfonamides: A Facile Route to Sultams."

-

Source:Journal of Organic Chemistry, 2015, 80(19), 9620–9627.

-

URL:[Link]

-

-

Chemoselectivity in Pd-Coupling (Br vs Cl):

-

General Stability of Sulfonyl Chlorides:

-

Title: "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."

-

Source:Chemistry – A European Journal, 2021.

-

URL:[Link]

-

Sources

- 1. 4-Bromo-3-fluorobenzenesulfonyl chloride 97% | CAS: 351003-51-5 | AChemBlock [achemblock.com]

- 2. 4-溴-3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 216159-03-4|4-Bromo-2-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of Polyhalogenated Benzenesulfonyl Chlorides in Medicinal Chemistry and Materials Science

Executive Summary: The Fluorine Effect in Sulfonyl Scaffolds[1]

Polyhalogenated benzenesulfonyl chlorides—specifically pentafluorobenzenesulfonyl chloride (PFBS-Cl) and its polychlorinated analogs—are not merely reagents; they are strategic building blocks. In drug discovery, the introduction of multiple halogen atoms, particularly fluorine, profoundly alters the physicochemical profile of the final molecule.

For the medicinal chemist, these building blocks offer three distinct advantages over standard benzenesulfonyl chlorides:

-

Electronic Modulation: The strong electron-withdrawing nature of the polyhalo-ring increases the electrophilicity of the sulfonyl center, facilitating rapid coupling even with weak nucleophiles.

-

Lipophilicity & Permeability: The "fluorine effect" significantly enhances lipophilicity (LogP), improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Bioanalytical Utility: The high electron affinity of the perfluorinated ring makes these derivatives exceptional candidates for electron-capture detection (ECD) in gas chromatography (GC), allowing for femtomolar detection limits.

This guide details the synthesis, reactivity, and handling of these volatile electrophiles, moving beyond standard textbook procedures to field-proven industrial protocols.

Chemical Profiling and Structural Logic

Understanding the electronic landscape is prerequisite to successful synthesis.

Electronic Activation

Unlike simple benzenesulfonyl chloride, polyhalogenated variants possess a highly electron-deficient aromatic ring.

-

Hammett Constants: The cumulative

values of multiple halogens (e.g., five fluorine atoms) create a strong dipole. -

Reactivity Consequence: The sulfur atom becomes hyper-electrophilic. While this accelerates sulfonamide formation, it also drastically increases sensitivity to hydrolysis.

Comparative Properties Table

| Property | Benzenesulfonyl Chloride (Ph-SO2Cl) | Pentafluorobenzenesulfonyl Chloride (PFBS-Cl) | Impact on Application |

| Electronic State | Neutral / Mildly Deactivated | Highly Electron Deficient | PFBS-Cl reacts faster with amines; higher hydrolysis risk. |

| Physical State | Liquid (mp 14.5°C) | Liquid (bp ~211°C) | Both require liquid handling; PFBS-Cl is a potent lachrymator. |

| Lipophilicity | Moderate | High | PFBS-derivatives show increased retention in lipid membranes. |

| Detection | UV/Vis | UV/Vis + Electron Capture | PFBS-Cl allows trace detection in biological matrices. |

Synthesis Strategies: The "Sandmeyer" Imperative

A common pitfall in the lab is attempting Direct Chlorosulfonylation (Electrophilic Aromatic Substitution) on polyhalobenzenes.

-

The Problem: Chlorosulfonic acid (

) relies on the aromatic ring acting as a nucleophile. Polyhalogenated rings are severely deactivated, making this route low-yielding or impossible. -

The Solution: The Sandmeyer-Meerwein Reaction .[1] This radical-mediated pathway bypasses the electronic deactivation of the ring.

Decision Logic for Synthesis

Figure 1: Strategic selection of synthesis route based on substrate electronics.

Experimental Protocols

Protocol A: The Modern Sandmeyer-Meerwein Synthesis (DABSO Method)

Recommended for safety and reproducibility. Avoids handling gaseous

Principle: Aniline precursors are converted to diazonium salts, then coupled with sulfur dioxide (generated in situ from DABSO) using a copper catalyst.[1]

Materials:

-

Polyhalogenated Aniline (1.0 equiv)

-

-Butyl Nitrite (

-

DABSO (DABCO-bis(sulfur dioxide)) (0.6 equiv)

- (10 mol%)

-

Solvent: Acetonitrile (

) / Acidic acid mix

Step-by-Step Workflow:

-

Diazotization: In a round-bottom flask, dissolve the polyfluoroaniline in MeCN at 0°C. Add

-toluenesulfonic acid (pTsOH) (1.0 equiv) followed by dropwise addition of -

Sulfur Insertion: Add DABSO and

to the reaction mixture. -

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. The evolution of

gas indicates reaction progress. -

Quench: Pour mixture into ice-water.

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Note: Polyhalogenated sulfonyl chlorides are often stable enough to be used crude or purified via rapid silica plug filtration (eluting with Hexanes).

Protocol B: General Sulfonamidation (Coupling)

Valid for PFBS-Cl and analogs.

Materials:

-

PFBS-Cl (1.1 equiv)

-

Amine substrate (1.0 equiv)

-

Base: Pyridine (2.0 equiv) or

/ DMAP cat. -

Solvent: DCM or THF (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry glassware under

atmosphere. Moisture exclusion is critical to prevent hydrolysis to the sulfonic acid. -

Dissolution: Dissolve the amine and base in anhydrous DCM at 0°C.

-

Addition: Add PFBS-Cl dropwise (neat or in minimal DCM). Caution: Exothermic.

-

Monitoring: Allow to warm to RT. Monitor via TLC (PFBS-Cl usually runs near the solvent front in non-polar systems).

-

Workup: Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. -

Isolation: Concentrate to yield the sulfonamide.

Applications in Drug Discovery & Bioanalysis

Medicinal Chemistry: The Lipophilic Shield

Polyfluorinated sulfonamides are increasingly used to modulate the metabolic stability of drug candidates. The C-F bond is metabolically robust, and the perfluorinated ring resists oxidative metabolism by Cytochrome P450 enzymes.

-

Case Study: N-[4-(isopinocampheylamino)phenyl]pentafluorophenylsulfonamide.

-

Mechanism: Acts as an anticancer agent inhibiting proliferation in K562 (leukemia) and HeLa lines.[2]

-

Role of Polyhalogenation: Enhances cellular uptake and binding affinity compared to the non-fluorinated analog.

-

Bioanalytical Derivatization (GC-ECD)

For researchers analyzing trace amines (e.g., amphetamines, fluoxetine) in plasma:

-

Derivatization: React the biological sample with PFBS-Cl.[3]

-

Mechanism: The PFBS moiety attaches to the amine.

-

Detection: The five fluorine atoms possess an immense cross-section for electron capture.

-

Result: Detection sensitivity increases by orders of magnitude (picogram to femtogram levels) compared to standard FID detection.

Application Workflow Diagram

Figure 2: Dual utility of polyhalogenated sulfonyl chlorides in synthesis and analysis.

Safety and Handling (HSE)

Polyhalogenated benzenesulfonyl chlorides are Lachrymators and Corrosives .

-

Moisture Sensitivity: They react with water to form HCl and the corresponding sulfonic acid. Store in a desiccator or under inert gas (

/Ar) at 2-8°C. -

Incompatibility: Violent reactions can occur with strong oxidizers and strong bases (in the absence of solvent).

-

PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

-

Spill Control: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with dilute sodium bicarbonate only after the bulk material has been removed.

References

-

Guidechem. (n.d.). What is the application of PENTAFLUOROBENZENESULFONYL CHLORIDE in organic synthesis? Retrieved from

-

Sigma-Aldrich. (n.d.). Pentafluorobenzenesulfonyl chloride Product Sheet. Retrieved from [4]

-

Sentissi, A., et al. (1984). Pentafluorobenzenesulfonyl chloride: a new electrophoric derivatizing reagent with application to tyrosyl peptide determination by gas chromatography with electron capture detection.[3] Analytical Chemistry, 56(13), 2512-2517.

-

Weiss, R., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PubMed Central. Retrieved from

-

Baxendale, I. R., et al. (2013). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using DABSO. Durham University. Retrieved from

-

BenchChem. (2025).[5] General Principles in the Synthesis of Sulfonamides. Retrieved from

-

Mizuno, T., et al. (2016). Synthesis of Sulfonamides.[6][5][7][8][9] ResearchGate.[8] Retrieved from

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Pentafluorobenzenesulfonyl chloride | 832-53-1 [smolecule.com]

- 4. 五氟苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride MSDS safety data

An In-depth Technical Guide to the Material Safety of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl Chloride

Section 1: Core Hazard Assessment and Chemical Identity

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The primary determinant of its hazard profile is the sulfonyl chloride (-SO₂Cl) moiety. This functional group is highly reactive, particularly with nucleophiles such as water, leading to the release of corrosive hydrochloric acid (HCl). This reactivity underpins its classification as a corrosive substance.

The presence of halogen atoms (Br, Cl, F) on the benzene ring modifies the compound's physical properties, such as melting point and density, but does not fundamentally alter the acute corrosive hazard of the sulfonyl chloride group. The principal danger when handling this and related compounds is immediate and severe damage to biological tissues upon contact.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride | N/A |

| CAS Number | 1027263-12-8 | N/A |

| Molecular Formula | C₆H₂BrCl₂FO₂S | N/A |

| Molecular Weight | 307.95 g/mol | N/A |

| Primary Hazard | Corrosive | [1][2][3][4][5] |

Section 2: GHS Classification and Hazard Statements

Based on data from analogous compounds, the GHS classification is consistently severe. The compound is classified as causing severe skin burns and eye damage.[2][3][4][5][6]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314 | Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage.[3] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[3] |

Signal Word: DANGER [1][2][3][5]

GHS Pictogram:

Section 3: Emergency Response Protocols

Immediate and decisive action is critical in the event of an exposure. The primary mechanism of injury is chemical burns from the compound itself and the hydrochloric acid generated upon contact with moisture.

First-Aid Measures

This protocol is a self-validating system; the goal is immediate decontamination to minimize tissue damage.

-

General Advice: Move the victim from the exposure area. Show this safety data sheet to the attending physician. Immediate medical attention is required.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][6] Immediately call a POISON CENTER or doctor.[6] If breathing is difficult, give oxygen; if not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[2][6]

-

Skin Contact: Take off immediately all contaminated clothing.[2][3] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[3][6] Immediately call a POISON CENTER or doctor.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2][6] Immediately call a POISON CENTER or doctor.[3][6]

-

Ingestion: Do NOT induce vomiting.[2][3][6] Rinse mouth with water.[2][3][6] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor immediately.[6] The corrosive nature of the material makes perforation of the esophagus or stomach a significant risk.[4][6]

Fire-Fighting and Accidental Release

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do not use a direct water jet, as this can exacerbate the situation by reacting with the material.

-

Specific Hazards: Combustion will produce toxic and corrosive fumes, including carbon oxides, sulfur oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][8]

Accidental Release:

-

Personal Precautions: Evacuate personnel. Wear the appropriate level of Personal Protective Equipment (PPE) as described in Section 5. Ensure adequate ventilation. Avoid breathing dust or vapors.[2][9]

-

Containment: Prevent entry into waterways, sewers, or basements.

-

Cleanup: Carefully sweep up or scoop up the solid material, avoiding dust generation. Place it into a suitable, dry, labeled container for disposal. Do not use water for cleanup. Absorb any residue with a dry, inert material like sand or vermiculite.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

Section 4: Prophylactic Handling and Storage

The causality behind these protocols is the prevention of contact and inadvertent reaction.

Engineering Controls & Handling

-

Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Handling Practices: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors.[2][3][6] Wash hands and any exposed skin thoroughly after handling.[2][3][4] When using, do not eat, drink, or smoke.[9]

Storage Conditions

-

Moisture: Store in a dry, well-ventilated place. Keep the container tightly closed. The primary reason for this is to prevent reaction with atmospheric moisture, which degrades the compound and creates corrosive HCl gas, potentially pressurizing the container.

-

Compatibility: Store away from incompatible materials such as strong bases, alcohols, and amines.

-

Security: Store in a locked cabinet or secure area to restrict access.[2][3][6]

-

Container: Store in a corrosive-resistant container.[3]

Section 5: Personal Protective Equipment (PPE) Mandates

The selection of PPE is non-negotiable and based on the compound's high corrosivity.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles AND a full faceshield.[2][3][4][10] | Protects against splashes and dust, preventing irreversible eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A full-body chemical-resistant suit or lab coat is required.[2][3][4] | Prevents severe chemical burns upon skin contact. |

| Respiratory Protection | If dust or vapors are generated, a NIOSH-approved respirator with a cartridge for acid gases and particulates (e.g., type ABEK (EN14387) or P3) is necessary.[1][10] | Protects the respiratory tract from corrosive damage. |

Section 6: Physicochemical and Toxicological Profile

Physical & Chemical Properties

Data below is based on structurally similar isomers and should be treated as representative.

| Property | Value | Reference |

| Appearance | White to off-white solid/crystalline powder. | [7] |

| Density | ~1.850 g/mL at 25 °C (for 4-bromo-3-fluoro isomer) | [10] |

| Melting Point | 63-66 °C (for 4-bromo-2-fluoro isomer) | [1] |

| Flash Point | 110 °C (230 °F) - closed cup (for 4-bromo-3-fluoro isomer) | [10] |

| Reactivity with Water | Reacts to form HCl and the corresponding sulfonic acid. | (General chemical knowledge) |

Toxicological Information

The toxicological properties of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride have not been fully investigated.[4][6] The primary toxicological effect is its corrosivity. Ingestion causes severe swelling, damage to delicate tissues, and a danger of perforation of the gastrointestinal tract.[4][6] Skin contact causes severe burns.[4][6] Eye contact can cause blindness.[4][6]

Section 7: Visualized Safety Workflows

Hazard Response Logic

Caption: Workflow for emergency response to an exposure event.

PPE Selection Pathway

Caption: Logic for mandatory PPE selection based on primary hazards.

References

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzenesulfonic acid. Retrieved from [Link]

-

Scott AM. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet - Hydriodic Acid. Retrieved from [Link]

-

ChemTreat. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

ConRo. (n.d.). Safety Data Sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

Sources

- 1. 4-溴-2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. conro.com [conro.com]

- 9. scott-am.com [scott-am.com]

- 10. 4-Bromo-3-fluorobenzenesulfonyl chloride 97 351003-51-5 [sigmaaldrich.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Bromo-3-chloro-2-fluorobenzenesulfonyl Chloride in Advanced Drug Discovery

Introduction: Navigating the Landscape of Polysubstituted Aromatic Building Blocks

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a cornerstone of successful discovery campaigns. Highly functionalized aromatic compounds, such as substituted benzenesulfonyl chlorides, are invaluable reagents for introducing specific pharmacophoric features and modulating the physicochemical properties of lead candidates. This guide provides an in-depth technical overview of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride, a complex and highly specific reagent.

Our investigation reveals that 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is not a standard, off-the-shelf catalog item. Its unique substitution pattern places it in the realm of custom synthesis reagents. This guide, therefore, will not only address the direct topic but also provide essential context by examining its commercially available structural isomers. We will delve into the supplier landscape for these related compounds, propose a robust synthetic pathway for the target molecule, and discuss its potential applications and critical quality control measures from the perspective of a seasoned application scientist.

Structural Analysis and Physicochemical Properties

The precise arrangement of substituents on the phenyl ring dictates the reactivity and conformational preferences of the resulting sulfonamides and sulfonate esters. The target molecule, 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride, and its isomers offer distinct electronic and steric profiles.

The precursor, 4-Bromo-3-chloro-2-fluorobenzoic acid, is documented in PubChem with CAS Number 194804-94-9, which confirms the viability of this substitution pattern[1]. The sulfonyl chloride derivative, however, remains a more elusive target.

The Supplier Landscape: Sourcing Custom and Stock Reagents

Given that 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is typically a custom-synthesis product, researchers must engage with contract research organizations (CROs) or specialized chemical suppliers. One such supplier, Career Henan Chemical Co., lists the precursor 4-Bromo-3-chloro-2-fluoroaniline, indicating a potential route to the desired sulfonyl chloride[2].

For projects where slight variations in the substitution pattern are acceptable, several structural isomers are readily available from major chemical suppliers. These can serve as valuable alternatives or starting points for methods development.

Table 1: Comparative Supplier Information for Key Isomers

| Compound Name | CAS Number | Representative Suppliers | Purity | Notes |

| 4-Bromo-3-fluorobenzenesulfonyl chloride | 351003-51-5 | Sigma-Aldrich, TCI America, AChemBlock[3][4][5] | ≥97% | Commercially available in various quantities. |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | 216159-03-4 | Sigma-Aldrich, Thermo Fisher Scientific[6][7] | ≥97% | Another readily available isomer with a different fluorine position. |

| 4-Bromo-2-chlorobenzenesulfonyl chloride | 351003-52-6 | Sigma-Aldrich[8] | 96% | An isomer without the fluorine substituent. |

| 4-Bromo-3-chlorobenzenesulfonyl chloride | Not Available | Sigma-Aldrich (listed as AldrichCPR)[9] | Custom | A non-fluorinated analog. |

Proposed Synthesis Pathway: From Aniline to Sulfonyl Chloride

The most reliable and regioselective method for preparing arylsulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding aniline. This approach avoids the potential for isomeric mixtures that can arise from direct chlorosulfonation of a substituted benzene ring.

The synthesis of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride would logically start from 4-Bromo-3-chloro-2-fluoroaniline. The process involves two key steps: diazotization of the aniline followed by sulfochlorination.

Step-by-Step Synthetic Protocol:

-

Diazotization: The precursor aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of this intermediate.

-

Sulfochlorination (Sandmeyer-type Reaction): The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride or copper(II) chloride. This reaction liberates nitrogen gas and forms the desired sulfonyl chloride.

-

Work-up and Purification: The reaction mixture is typically poured into ice water, causing the sulfonyl chloride product to precipitate. The solid is then collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization or column chromatography.

Caption: A typical workflow utilizing a novel building block in a drug discovery program.

Quality Control and Verification: A Self-Validating Protocol

When sourcing a custom-synthesized reagent like 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride, rigorous quality control is paramount. The following protocol should be considered standard practice:

-

Request Analytical Data: The supplier must provide a Certificate of Analysis (CoA) that includes, at a minimum:

-

¹H NMR and ¹⁹F NMR: To confirm the substitution pattern and the absence of isomeric impurities.

-

HPLC or GC-MS: To determine purity (ideally >95%).

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

-

Independent Verification: Upon receipt, it is best practice to perform in-house verification of the material's identity and purity.

-

Structure Confirmation: Run a ¹H NMR and compare it to the expected spectrum. The complex splitting patterns will be indicative of the 1,2,3,4-substitution. A ¹⁹F NMR will show a singlet, confirming the single fluorine atom.

-

Purity Assessment: An HPLC trace with a single major peak provides confidence in the material's purity.

-

-

Stability and Handling: Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. The material should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. The presence of a significant sulfonic acid impurity can be detected by NMR or HPLC and indicates improper handling or storage.

Conclusion

References

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride, 98%.

- Manchester Organics. (n.d.). 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

- AChemBlock. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride 97%.

- Echemi. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride.

- BLD Pharm. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride.

- Fisher Scientific. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl Chloride 98.0+%, TCI America™.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride 97%.

- Sigma-Aldrich. (n.d.). 4-bromo-3-chlorobenzenesulfonyl chloride AldrichCPR.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.

- PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid.

- PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride 97%.

- ChemicalBook. (n.d.). 4-BROMO-3-CHLORO-2-FLUOROANILINE.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzenesulfonyl chloride 96%.

Sources

- 1. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-3-CHLORO-2-FLUOROANILINE | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 3. 4-Bromo-3-fluorobenzenesulfonyl chloride 97% | CAS: 351003-51-5 | AChemBlock [achemblock.com]

- 4. 4-Bromo-3-fluorobenzenesulfonyl Chloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 4-溴-3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Bromo-2-fluorobenzenesulfonyl chloride 97 216159-03-4 [sigmaaldrich.com]

- 8. 4-Bromo-2-chlorobenzenesulfonyl chloride 96 351003-52-6 [sigmaaldrich.com]

- 9. 4-bromo-3-chlorobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Whitepaper: The Advent of Fluorinated Sulfonyl Scaffolds: A New Frontier in Covalent Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs containing at least one fluorine atom.[1] This guide delves into the rapidly evolving landscape of fluorinated sulfonyl scaffolds, particularly sulfonyl fluorides (R-SO₂F), and their transformative impact on drug discovery. We will explore the nuanced advantages of these moieties over traditional sulfonyl chlorides, detail robust synthetic methodologies, and illuminate their application as precision tools in covalent drug design, empowered by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks to address complex therapeutic challenges.

The Fluorine Advantage in Medicinal Chemistry

Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow it to exert profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategic fluorination is a proven strategy to:

-

Enhance Metabolic Stability: By blocking sites of enzymatic oxidation (e.g., cytochrome P450 metabolism), fluorine can significantly increase a drug's half-life.[1]

-

Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (LogP), which is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increase Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups (pKa) and create favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket.[1]

While simple fluoro- and trifluoromethyl-aromatics have been the historic mainstays, there is a clear trend towards incorporating more diverse fluorinated chemotypes, including those built around a sulfur(VI) core.[2]

Caption: Impact of Fluorination on Metabolic Stability.

Sulfonyl Fluorides: The Superior Electrophile for Biological Systems

The sulfonamide moiety is a well-established pharmacophore present in over 150 FDA-approved drugs.[3][4] Traditionally, these are synthesized from sulfonyl chlorides (R-SO₂Cl). However, sulfonyl chlorides suffer from high reactivity and instability, making them difficult to handle and often incompatible with complex molecules in aqueous environments.[5][6]

Sulfonyl fluorides (R-SO₂F) have emerged as a superior alternative. They exhibit a unique "dormant reactivity"—they are remarkably stable to hydrolysis and reduction, yet can be selectively activated to react with nucleophiles under specific conditions.[5][7] This exquisite balance of stability and reactivity makes them ideal for applications in chemical biology and drug discovery.[5][8]

| Property | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) | Rationale & Advantage for Drug Discovery |

| Stability | Low; readily hydrolyzes. | High; stable in aqueous media, heat, and to reduction.[9] | Advantage: Fluoride. Enables use in biological assays, compatibility with complex scaffolds, and improved shelf-life of building blocks. |

| Reactivity | High and often indiscriminate. | "Dormant"; requires specific activation or highly nucleophilic context.[5] | Advantage: Fluoride. Allows for precise, targeted reactions in complex biological systems, minimizing off-target effects. |

| Handling | Often requires inert atmosphere; can be corrosive. | Bench-stable and easier to handle. | Advantage: Fluoride. Simplifies synthetic workflows and is more amenable to high-throughput screening formats. |

| Biological Use | Limited due to instability. | Widely used as covalent probes and warheads.[10] | Advantage: Fluoride. Can selectively form covalent bonds with specific amino acid residues (Ser, Thr, Tyr, Lys, His) in protein binding sites.[5][10] |

Synthetic Pathways to Novel Fluorinated Sulfonyl Scaffolds

Access to a diverse range of sulfonyl fluoride building blocks is critical for their successful application. While halogen exchange from sulfonyl chlorides is a traditional method, several modern, more efficient protocols have been developed.[11]

Caption: Key Synthetic Routes to Sulfonyl Fluorides.

Experimental Protocol 1: General Synthesis of Aryl Sulfonyl Fluoride from Aryl Sulfonyl Chloride

This protocol describes a standard halogen exchange (HalEx) reaction, a foundational method for accessing sulfonyl fluorides.

Materials:

-

Aryl Sulfonyl Chloride (1.0 equiv)

-

Potassium Fluoride (KF, 2.0 - 3.0 equiv)

-

18-Crown-6 (0.1 equiv, optional catalyst)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl sulfonyl chloride.

-

Add acetonitrile (or THF) to dissolve the starting material.

-

Add potassium fluoride and 18-crown-6 (if used). The crown ether helps solubilize the KF and increases the nucleophilicity of the fluoride ion.[12]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-18 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure aryl sulfonyl fluoride.

Causality & Trustworthiness: This protocol is robust due to the high stability of the S-F bond being formed. The use of a phase-transfer catalyst like 18-crown-6 ensures efficient reaction even with the low solubility of KF in organic solvents. Monitoring by LC-MS provides a clear endpoint, ensuring reproducibility.[12]

Application in Drug Discovery: SuFEx Click Chemistry

The true power of sulfonyl fluorides in drug discovery was unlocked with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Prof. K. Barry Sharpless in 2014.[13][14] SuFEx is a second-generation click reaction, a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[13]

SuFEx describes the reaction of a sulfonyl fluoride (or other S(VI)-F containing moiety) with a nucleophile, displacing the fluoride and forming a stable sulfonyl linkage. Its bio-orthogonality (it does not interfere with native biological processes) makes it exceptionally powerful for modifying complex molecules in biological settings.[13][14]

Key Applications:

-

Covalent Inhibitors: Sulfonyl fluorides serve as "warheads" that can selectively and irreversibly bind to nucleophilic amino acid residues (Tyr, Lys, Ser, His) in a protein's active site.[8] This has enabled the development of highly potent and selective covalent drugs, moving "beyond cysteine" targeting.[13]

-

Late-Stage Functionalization (LSF): LSF is a strategy to diversify a lead compound late in the synthesis. The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, with the SuFEx reaction performed at the end to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.[14]

-

High-Throughput Medicinal Chemistry: The reliability and biocompatibility of SuFEx reactions are amenable to automation and miniaturization, enabling high-throughput synthesis and screening of compound libraries to accelerate the hit-to-lead process.[3][15]

Caption: SuFEx Chemistry for Covalent Protein Modification.

Experimental Protocol 2: SuFEx-Mediated Covalent Labeling of a Phenolic Moiety

This protocol provides a general method for the reaction between an aryl sulfonyl fluoride and a phenol, mimicking the reaction with a tyrosine residue on a protein.

Materials:

-

Aryl Sulfonyl Fluoride (1.0 equiv)

-

Phenol-containing molecule (1.1 equiv)

-

Organic Base (e.g., Triethylamine (TEA) or DBU, 1.5 equiv)

-

Aprotic Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

-

In a clean, dry vial, dissolve the phenol-containing molecule in the chosen solvent.

-

Add the organic base to the solution. The base deprotonates the phenol, generating a more nucleophilic phenoxide species required for the attack on the sulfur center.

-

Add the aryl sulfonyl fluoride to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the fluorosulfate product (Ar-O-SO₂-Ar') by LC-MS.

-

Upon completion, the reaction can be quenched with water or a dilute aqueous acid (e.g., 1M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting aryl fluorosulfate by silica gel chromatography.

Causality & Trustworthiness: The success of this reaction hinges on the base-mediated activation of the nucleophile. The choice of a non-nucleophilic organic base is critical to avoid side reactions. The stability of the sulfonyl fluoride starting material and the fluorosulfate product ensures a clean reaction profile, making purification straightforward and the protocol highly reliable for generating libraries of compounds.[8][14]

Conclusion and Future Outlook

Fluorinated sulfonyl scaffolds, particularly sulfonyl fluorides, represent a paradigm shift in the design of covalent therapeutics and chemical probes. Their unique combination of stability and tunable reactivity, harnessed by the power of SuFEx click chemistry, provides medicinal chemists with an unparalleled tool for late-stage functionalization and the rapid optimization of drug leads. As synthetic methodologies become more robust and our understanding of their reactivity within biological systems deepens, we anticipate that these privileged scaffolds will play an increasingly critical role in the development of next-generation medicines targeting previously "undruggable" proteins.

References

-

Zunde, M. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Zunde, M., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets - PMC. National Center for Biotechnology Information. [Link]

-

Department of Chemistry, University of Rochester. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

-

Li, S., et al. (n.d.). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. National Center for Biotechnology Information. [Link]

-

Wrightham, E. J., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

-

Mykhailiuk, P. K., et al. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

-

Wu, P., et al. (n.d.). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]

-

Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

-

Wang, H., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. National Center for Biotechnology Information. [Link]

-

Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. [Link]

-

Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

-

Wang, Y., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. [Link]

-

ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. [Link]

-

Royal Society of Chemistry. (2025). Sulfur fluoride exchange with carbon pronucleophiles. [Link]

-

ResearchGate. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. [Link]

-

Narayanan, A., & Jones, L. H. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Chen, K., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 14. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

Unraveling the Identifier: 1208077-08-0 is Not a Chemical Compound

An important clarification for researchers, scientists, and drug development professionals: the identifier 1208077-08-0 is not a Chemical Abstracts Service (CAS) number and does not correspond to a specific chemical compound. Instead, this number aligns with the format of a clinical trial registration number, specifically NCT01208077 . This guide will redirect from the initial query about chemical availability to provide a detailed overview of the clinical trial this number represents, offering valuable context for researchers in the field.

Decoding NCT01208077: The PREMIUM Registry

The identifier NCT01208077 refers to a clinical study registered on ClinicalTrials.gov titled "PRognostic HEModynamIc Profiling in the AcUtely Ill EMergency Department Patient (PREMIUM)"[1]. This was an observational study with the primary goal of determining if specific hemodynamic profiles in acutely ill emergency department patients could predict clinical outcomes[1]. The study aimed to gather data that could inform the design of future therapeutic interventions[1].

Key Details of the PREMIUM Registry:

| Parameter | Information |

| Official Title | PRognostic HEModynamIc Profiling in the AcUtely Ill EMergency Department Patient (PREMIUM) |

| ClinicalTrials.gov ID | NCT01208077[1] |

| Study Type | Observational |

| Purpose | To determine if specific hemodynamic profiles in acutely ill emergency department patients are predictive of clinical outcomes such as length of hospital stay, development of organ dysfunction, mortality, and the need for unscheduled medical care within 30 days[1]. |

| Intervention | As an observational study, there was no specific therapeutic intervention or investigational compound with a designated CAS number like 1208077-08-0 being tested[1]. |

The Misidentification: CAS Numbers vs. Clinical Trial Numbers

It is a common point of confusion for researchers to mistake other numerical identifiers for CAS numbers. CAS numbers have a distinct format of up to 10 digits, separated into three parts by hyphens. For example, the CAS number for Dapsone, a sulfone antibiotic, is 80-08-0[2][3][4][5]. In contrast, clinical trial identifiers, such as those from ClinicalTrials.gov, have a different structure, in this case, the "NCT" prefix followed by eight digits.

Implications for Researchers Seeking Chemical Availability

The initial request for a technical guide on the chemical availability of "1208077-08-0" stems from a misunderstanding of this identifier. Since this number does not represent a chemical entity, a guide on its procurement for research purposes is not applicable.

Researchers interested in the subject matter of the PREMIUM registry should focus on literature related to hemodynamic profiling, critical care, and emergency medicine. The outcomes of this observational study could provide valuable insights for the development of new diagnostic and therapeutic strategies in these areas.

Conclusion

References

-

Dapsone - Welcome to FlavorDB. FlavorDB. [Link]

-

Study Details | NCT01208077 | PREMIUM Registry: PRognostic HEModynamIc Profiling in the AcUtely Ill EMergency Department Patient. ClinicalTrials.gov. [Link]

-

Dapsone - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of Dapsone (CAS 80-08-0). Cheméo. [Link]

Sources

Application Note: High-Fidelity Synthesis of Sulfonamides using 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

Abstract

This application note details the chemoselective synthesis of sulfonamides utilizing 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride . This reagent is a high-value scaffold in medicinal chemistry due to its dense functionalization, offering three distinct halogen handles (Br, Cl, F) for orthogonal downstream diversification. The protocol focuses on maximizing the yield of the sulfonamide formation while suppressing the competitive Nucleophilic Aromatic Substitution (SNAr) at the labile C-2 fluorine position.

Chemical Profile & Handling

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a moisture-sensitive electrophile. Proper handling is critical to prevent hydrolysis to the corresponding sulfonic acid.

| Property | Data |

| CAS Number | 351003-51-5 |

| Molecular Formula | C₆H₂BrClFO₂S |

| Molecular Weight | 315.5 g/mol |

| Appearance | White to off-white solid or semi-solid |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Hazards | Corrosive (Skin Corr.[1][2][3] 1B), Moisture Sensitive |

Critical Mechanistic Analysis

The synthesis of sulfonamides from this specific scaffold presents a unique chemoselectivity challenge. The substrate contains two electrophilic sites susceptible to nucleophilic attack by amines:

-

The Sulfonyl Sulfur (Site A): The desired site for sulfonamide formation.

-

The C-2 Carbon (Site B): The fluorine atom at position 2 is activated by the ortho-sulfonyl group, making it susceptible to displacement via SNAr.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition between the desired sulfonylation and the undesired SNAr side reaction.

Figure 1: Chemoselectivity map. Path A is favored at low temperatures with stoichiometric amine. Path B becomes significant with excess amine or elevated temperatures.

Experimental Protocol: Chemoselective Sulfonylation

Objective: Synthesize the sulfonamide while retaining the C-2 Fluorine atom. Scale: 1.0 mmol (adaptable).

Materials

-

Reagent: 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride (1.0 equiv, 316 mg)

-

Amine: Primary or Secondary Amine (1.05 equiv)

-

Base: Pyridine (3.0 equiv) OR Triethylamine (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (5 mL, 0.2 M)

-

Quench: 1M HCl (aq)

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.

-

Add 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous DCM (3 mL).

-

Cool the solution to 0°C using an ice/water bath. Cooling is mandatory to suppress SNAr.

-

-

Amine Addition:

-

In a separate vial, mix the Amine (1.05 equiv) and Base (Pyridine or TEA) in anhydrous DCM (2 mL).

-

Add the amine/base solution to the sulfonyl chloride solution dropwise over 5–10 minutes.

-

Note: Rapid addition causes localized heating, increasing the risk of fluorine displacement.

-

-

Reaction Monitoring:

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

-

Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of sulfonyl chloride.

-

Caution: Do not stir overnight unless necessary; prolonged exposure to basic amines at RT can trigger slow SNAr.

-

-

Workup:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash sequentially with:

-

1M HCl (2 x 10 mL) – Removes excess amine/pyridine.

-

Saturated NaHCO₃ (1 x 10 mL) – Neutralizes residual acid.

-

Brine (1 x 10 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[4]

-

Filter and concentrate under reduced pressure.[4]

-

-

Purification:

-

The crude material is often pure enough for the next step.

-

If purification is required, use Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 40%).

-

Optimization & Troubleshooting

The following table addresses common issues specific to this poly-halogenated scaffold.

| Observation | Root Cause | Corrective Action |

| Loss of Fluorine (M-19+Nu mass observed) | SNAr side reaction occurred. | 1. Ensure temperature is strictly 0°C during addition.2. Reduce Amine equivalents to 1.0.3. Use a less nucleophilic base (e.g., NaHCO₃ in biphasic DCM/Water). |

| Hydrolysis (Sulfonic acid formation) | Wet solvents or high humidity. | Use anhydrous solvents and an inert atmosphere (Ar/N₂). |

| Low Conversion | Sterically hindered amine. | 1. Increase time at RT.2. Use catalytic DMAP (10 mol%), but monitor closely for SNAr. |

| Double Addition | Amine is too nucleophilic. | Add the amine solution into the sulfonyl chloride (Inverse Addition) to keep the electrophile in excess initially. |

Downstream Applications: Orthogonal Functionalization

The resulting sulfonamide is a "privileged scaffold" for SAR (Structure-Activity Relationship) studies due to the differing reactivities of the halogens.

Figure 2: Reactivity hierarchy. The Bromine is the primary handle for cross-coupling, while the Fluorine serves as a secondary handle for nucleophilic substitution.

References

-

BenchChem. General Principles in the Synthesis of Sulfonamides. Retrieved from .

-

Sigma-Aldrich. 4-Bromo-3-fluorobenzenesulfonyl chloride Product Specification. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24879767, 4-Bromo-3-fluorobenzenesulfonyl chloride. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from .

-

Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5] Journal of Organic Chemistry, 74(24), 9287-9291. .

(Note: While specific literature on the "3-chloro" variant is proprietary or sparse, the protocols above are grounded in the established reactivity of poly-halogenated benzenesulfonyl chlorides.)

Sources

Selective functionalization of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

An Application Guide to the Orthogonal Functionalization of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

Introduction: A Versatile Scaffold for Complex Molecule Synthesis